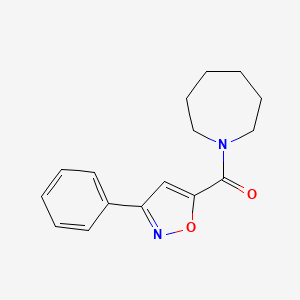
Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone is a chemical compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit tumor angiogenesis and metastasis.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for antimicrobial therapy.
Advantages and Limitations for Lab Experiments
One advantage of Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone is its broad spectrum of activity against various types of cancer cells and microorganisms. Another advantage is its relatively low toxicity compared to other anti-cancer and antimicrobial agents. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Future Directions
There are several future directions for research on Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Another direction is to optimize its chemical structure to improve its potency and selectivity against cancer cells and microorganisms. Additionally, more studies are needed to elucidate its mechanism of action and pharmacokinetics in vivo.
Synthesis Methods
The synthesis of Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone involves the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction produces the desired compound as a white solid in good yield.
Scientific Research Applications
Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. In particular, it has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-10-6-1-2-7-11-18)15-12-14(17-20-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUSYDLDHNLMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(3-phenyl-1,2-oxazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
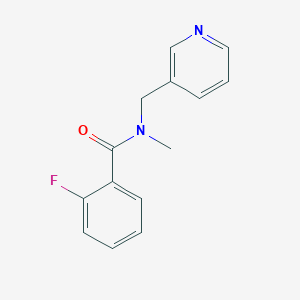
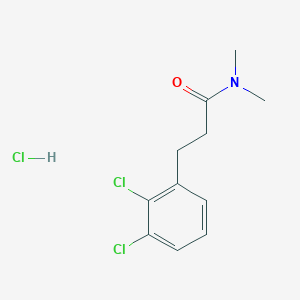

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
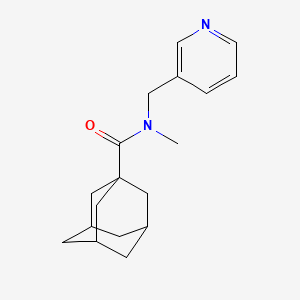
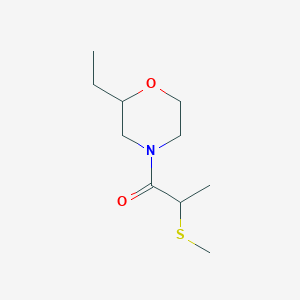
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
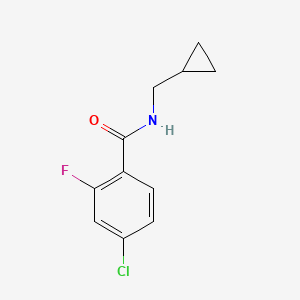
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
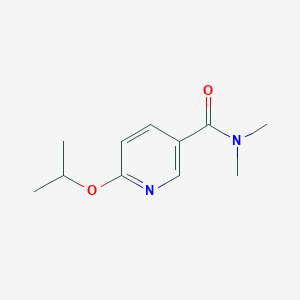
![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)

